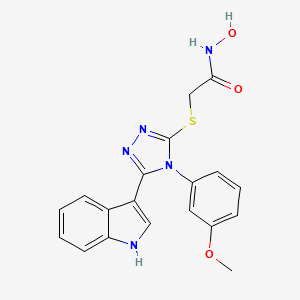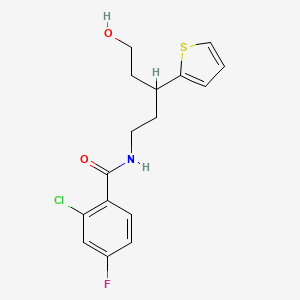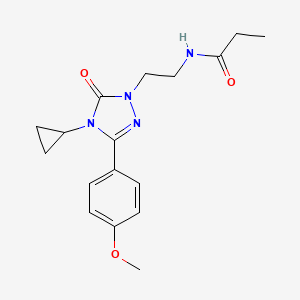
2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H13Cl2NO2S . It has an average mass of 330.229 Da and a monoisotopic mass of 329.004395 Da .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the C-amidoalkylation of p-cresol with 4-chloro-N-(2,2-dichloro-2-phenylethylidene)benzenesulfonamide in the presence of H2SO4, oleum, or a mixture of H2SO4 and P4O10 was studied . The reaction leads to the formation of 4-chloro-N-[2,2-dichloro-1-(2-hydroxy-5-methylphenyl)-2-phenylethyl]benzenesulfonamide .Molecular Structure Analysis
The molecular structure of 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide consists of a benzenesulfonamide core with two chlorine atoms and a phenylethyl group attached .Chemical Reactions Analysis
In the presence of H2SO4, oleum, or a mixture of H2SO4 and P4O10, the C-amidoalkylation of p-cresol with 4-chloro-N-(2,2-dichloro-2-phenylethylidene)benzenesulfonamide not only leads to the targeted 4-chloro-N-[2,2-dichloro-1-(2-hydroxy-5-methylphenyl)-2-phenylethyl]benzenesulfonamide but is also accompanied by unexpected formation of the heterocyclic derivatives 4-chloro-N-(5-methyl-2-phenyl-1-benzofuran-3-yl)benzenesulfonamide and 5-methyl-3-phenyl-2-benzofuran-2(3H)-one .Aplicaciones Científicas De Investigación
Cascade Synthesis Applications
- Synthetic Chemistry : The compound has been utilized in synthetic chemistry for the cascade synthesis of complex molecules. For example, derivatives of 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide reacted with thiourea under specific conditions to produce 5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-amine, showcasing a probable reaction scheme involving cyclization and heterocyclization processes (Rozentsveig et al., 2011).
Reactions with Aromatic and Heterocyclic Compounds
- Chemical Reactivity : The compound is involved in reactions with benzene, toluene, and 2-chlorothiophene to produce N-[1-aryl(or hetaryl)-2,2-dichloro-2-phenylethyl]arenesulfonamides, indicating its versatility in chemical transformations (Rozentsveig et al., 2001).
Structural Analysis
- X-ray Diffraction : Studies include detailed structural analysis through X-ray diffraction, highlighting the molecular and electronic structure of related sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. Such analyses contribute to understanding the steric effects and reactivity of these compounds (Rublova et al., 2017).
Synthesis and Antimicrobial Activity
- Antimicrobial Research : Novel benzenesulfonamides, including those related to the 2,6-dichloro-N-(2-phenylethyl) variant, have been synthesized and evaluated for their antimicrobial and anti-HIV activity, highlighting their potential in medicinal chemistry and drug development (Iqbal et al., 2006).
Inhibitors and Synthetic Applications
- Enzyme Inhibition : Compounds structurally related to 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide have been investigated as inhibitors for carbonic anhydrase I, II, IX, and XII, demonstrating the potential of these sulfonamides in therapeutic applications, particularly in targeting tumor-associated enzymes (Lolak et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2,6-dichloro-N-phenethylbenzenesulfonamide are currently unknown. The compound has been studied theoretically
Mode of Action
For instance, it has been found to exhibit non-linear optical (NLO) properties, which are often associated with the ability to interact with light and other electromagnetic radiation .
Propiedades
IUPAC Name |
2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c15-12-7-4-8-13(16)14(12)20(18,19)17-10-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYHINWWESEHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-[(Tetrahydrofuran-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2802568.png)

![[(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol](/img/structure/B2802571.png)




![2,6-dichloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2802576.png)
![2-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2802577.png)


![(2,4,9-trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2802587.png)
![2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid](/img/structure/B2802590.png)
![(Z)-methyl 2-(6-chloro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2802591.png)